tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a pyrrolidine ring and a tert-butyl ester group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate typically involves the condensation of a pyrrolidine derivative with a tert-butyl ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:
- N-benzylpyrrolidine-1-carboxylate
- tert-butyl (2E)-2-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of the tert-butyl ester and methoxy groups in This compound
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h8H,5-7H2,1-4H3/b9-8+ |
InChI Key |
BRIIQLPCSMAAPI-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N\1CCC/C1=C\C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1=CC(=O)OC |
Origin of Product |
United States |
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